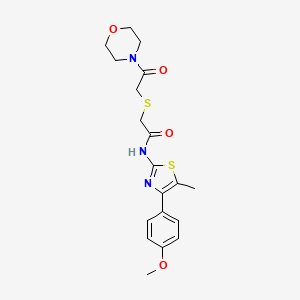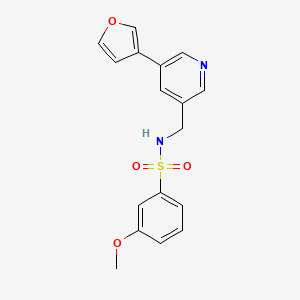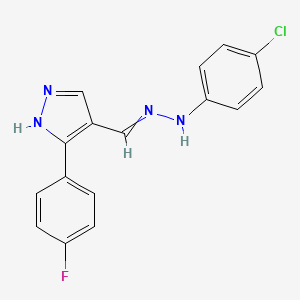![molecular formula C12H19ClN2O3 B2513872 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one CAS No. 2411230-13-0](/img/structure/B2513872.png)
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one, commonly known as CPPO, is a chemical compound that has attracted the attention of many researchers in the field of medicinal chemistry. CPPO belongs to the class of oxazolidinone compounds and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of CPPO is not fully understood. However, it has been suggested that CPPO exerts its biological activities by inhibiting the synthesis of bacterial and fungal proteins. CPPO has been shown to bind to the 50S ribosomal subunit of bacteria and inhibit the formation of the initiation complex, thereby preventing the synthesis of bacterial proteins. CPPO has also been found to inhibit the fungal protein synthesis by binding to the 60S ribosomal subunit.
Biochemical and Physiological Effects
CPPO has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, thereby preventing infections. CPPO has also been found to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, CPPO has been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Furthermore, CPPO has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, CPPO also has some limitations for lab experiments. It is toxic to some cell lines at high concentrations, and it may interfere with the activity of some enzymes.
Future Directions
CPPO has shown great potential for the development of new therapeutics. Future research should focus on the optimization of CPPO's biological activities and the development of new analogs with improved activity and selectivity. Furthermore, the mechanism of action of CPPO should be further elucidated to better understand its biological activities. CPPO should also be evaluated for its potential in the treatment of other diseases, such as viral infections and inflammatory diseases.
Synthesis Methods
The synthesis of CPPO involves the reaction of 2-chloropropionyl chloride with piperidine to form 1-(2-chloropropanoyl)piperidine. This intermediate is then reacted with 4-methyl-1,3-oxazolidin-2-one to form CPPO. The reaction can be carried out in the presence of a suitable base and solvent, and the product can be purified by recrystallization or column chromatography.
Scientific Research Applications
CPPO has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, antiviral, and anticancer activities. CPPO has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus. CPPO has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, CPPO has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-[1-(2-chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c1-8(13)10(16)15-5-3-4-9(6-15)12(2)7-18-11(17)14-12/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIODZOPPRASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2(COC(=O)N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2513789.png)
![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)


![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)

